5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methylsulfonyl group attached to a benzyl moiety, which is further connected to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(methylsulfonyl)benzyl hydrazine with carbon disulfide, followed by cyclization in the presence of a base such as potassium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. For example, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties may result from the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazole: Lacks the benzyl moiety but shares the oxadiazole and methylsulfonyl groups.
4-(Methylsulfonyl)benzyl-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
4-(Methylsulfonyl)benzyl-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine is unique due to the combination of its structural features, including the oxadiazole ring, benzyl moiety, and methylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For instance, the presence of the oxadiazole ring may enhance its stability and reactivity compared to triazole or thiadiazole analogs.
Properties
IUPAC Name |
5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-17(14,15)8-4-2-7(3-5-8)6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGPBEYBLVZGNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257553-09-5 | |
Record name | 5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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